
(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a useful research compound. Its molecular formula is C23H28N2O4S and its molecular weight is 428.55. The purity is usually 95%.
BenchChem offers high-quality (E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Enzyme Inhibition and Therapeutic Potential
Carbonic Anhydrase Inhibition : Sulfonamides derived from indanes and tetralines, closely related structures to the specified compound, have shown significant inhibitory effects on human carbonic anhydrase isozymes. These compounds, by inhibiting carbonic anhydrases, have potential therapeutic applications in conditions like glaucoma, epilepsy, and certain diuretic issues (Akbaba et al., 2014).
Alzheimer's Disease : A study on 2-furoyl piperazine based sulfonamide derivatives highlighted their inhibitory potential against butyrylcholinesterase, a target for Alzheimer's disease therapy. These compounds were synthesized and evaluated for their therapeutic potential in targeting Alzheimer's disease, indicating the relevance of sulfonamide derivatives in designing new therapeutic agents (Hassan et al., 2019).
Antimicrobial Activities
- Synthesis of Spiro[4.5]dec-2-enes Containing Sulfonamide Moieties : A study focused on synthesizing new compounds containing sulfonamide moieties, which exhibited significant antimicrobial activity against several microbial strains. This research illustrates the sulfonamide derivatives' potential in developing new antimicrobials (Dalloul et al., 2017).
Photophysical Studies
- Photophysical Behavior of Probes : Research into the photophysical behavior of probes such as acrylodan and related compounds in various solvents provides insights into their utility in studying biological systems. These studies underscore the role of sulfonamide derivatives in probing and understanding the molecular dynamics within biological contexts (Cerezo et al., 2001).
Chemical Synthesis and Drug Development
- Rhodium-Catalyzed C-C Bond Activation : The selective C-C bond activation of benzyl sulfonamide/alcohol-tethered alkylidenecyclopropanes via rhodium catalysis leading to the formation of various organic structural units exemplifies the chemical versatility and potential of sulfonamide derivatives in synthetic organic chemistry and drug development (Chen et al., 2016).
Propiedades
IUPAC Name |
N-[[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl]methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O4S/c26-23(10-8-21-6-3-15-29-21)25-13-11-18(12-14-25)17-24-30(27,28)22-9-7-19-4-1-2-5-20(19)16-22/h3,6-10,15-16,18,24H,1-2,4-5,11-14,17H2/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTLRZDNDTKSMEJ-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCC3CCN(CC3)C(=O)C=CC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCC3CCN(CC3)C(=O)/C=C/C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{6-Oxaspiro[3.5]nonan-7-yl}methanamine hydrochloride](/img/structure/B2898316.png)
![1-(3-fluoro-4-methylphenyl)-5-(3-fluorophenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2898318.png)
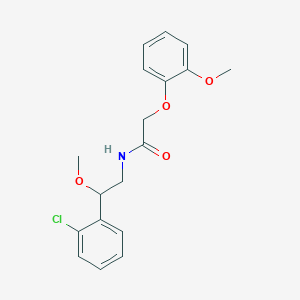
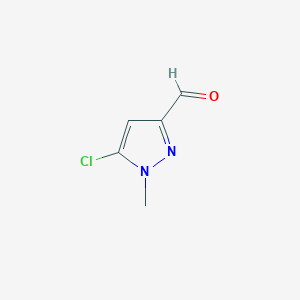
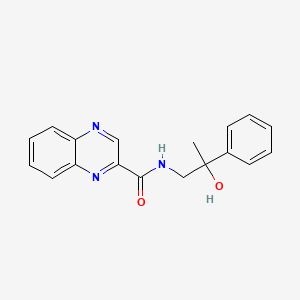
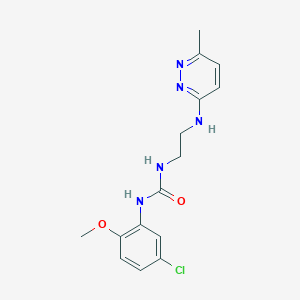
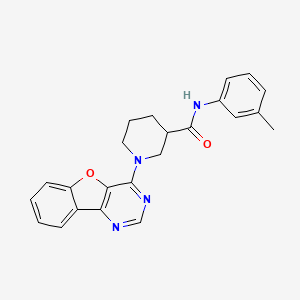
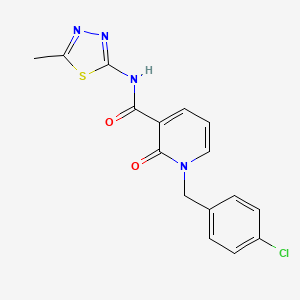
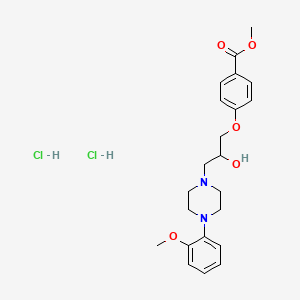

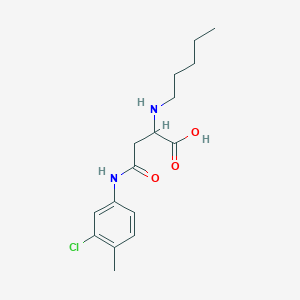
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2898334.png)
![4-{[4-(2-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}butanoyl chloride](/img/structure/B2898337.png)
![N-benzyl-3-[(5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-yl)amino]-4-methylbenzamide](/img/structure/B2898338.png)